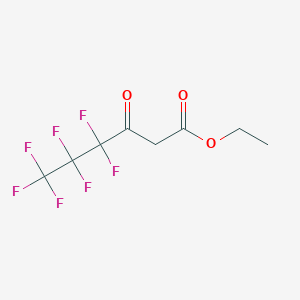

Ethyl heptafluorobutyrylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl heptafluorobutyrylacetate is a fluorinated organic compound with the molecular formula C8H7F7O3 and a molecular weight of 284.13 g/mol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl heptafluorobutyrylacetate can be synthesized through the esterification of heptafluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl heptafluorobutyrylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form heptafluorobutyric acid.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed:

Oxidation: Heptafluorobutyric acid.

Reduction: Partially fluorinated butyrylacetates.

Substitution: Various substituted butyrylacetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl heptafluorobutyrylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is utilized in studies involving fluorinated analogs of biological molecules.

Medicine: Research into drug development often employs this compound as a building block for fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of ethyl heptafluorobutyrylacetate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems and as a probe in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- Ethyl heptafluorobutanoylacetate

- Ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

- Ethyl 2H,2H-perfluoro-3-oxohexanoate

Comparison: Ethyl heptafluorobutyrylacetate stands out due to its specific arrangement of fluorine atoms, which imparts unique chemical and physical properties. Compared to similar compounds, it offers higher thermal stability and resistance to oxidative degradation, making it particularly valuable in high-performance applications .

Biologische Aktivität

Ethyl heptafluorobutyrylacetate is a fluorinated compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a heptafluorobutyryl group attached to an ethyl acetate moiety. This fluorination significantly alters the compound's chemical properties, enhancing its stability and lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results showed significant inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

-

Anticancer Properties

- Research involving various cancer cell lines (e.g., breast and lung cancer) indicated that this compound promotes apoptosis. Flow cytometry analyses revealed increased annexin V binding in treated cells, suggesting enhanced apoptotic activity. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

-

Enzymatic Activity

- Investigations into the enzymatic inhibition by this compound revealed its capacity to inhibit acetylcholinesterase and other metabolic enzymes. This inhibition could lead to increased levels of neurotransmitters, potentially affecting neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in various animal models. Acute toxicity studies indicate a low toxicity level at therapeutic doses, with no significant adverse effects observed at concentrations below 500 mg/kg. Long-term studies are necessary to fully understand chronic exposure risks.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is rapidly absorbed and distributed throughout body tissues following administration. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Eigenschaften

IUPAC Name |

ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGCMFZWEPCGSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334416 |

Source

|

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-62-9 |

Source

|

| Record name | Ethyl heptafluorobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.